Acid Red 26

Catalog No.
S540012
CAS No.
3761-53-3
M.F
C18H14N2Na2O7S2
M. Wt
480.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acid Red 26

CAS Number

3761-53-3

Product Name

Acid Red 26

IUPAC Name

disodium;4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,6-disulfonate

Molecular Formula

C18H14N2Na2O7S2

Molecular Weight

480.4 g/mol

InChI

InChI=1S/C18H16N2O7S2.2Na/c1-10-3-6-15(11(2)7-10)19-20-17-14-9-13(28(22,23)24)5-4-12(14)8-16(18(17)21)29(25,26)27;;/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2

InChI Key

DKUHOIWLFSTHJN-UHFFFAOYSA-L

SMILES

Array

solubility

1 to 10 mg/mL at 68 °F (NTP, 1992)

Synonyms

1-(2,4-xylylazo)-2-naphthol-3,6-disulfonic acid disodium salt, acid red 26, C.I. 16150, ponceau 2R, ponceau MX, ponceau MX, monobarium salt, ponceau xylidine

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=C3C=C(C=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+]

The exact mass of the compound Acid Red 26 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 to 10 mg/ml at 68° f (ntp, 1992)very slightly sol in ether, ethanol & acetone; insoluble in oil, sol in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. It belongs to the ontological category of organic sodium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food Additives -> COLOUR; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Acid Red 26 (CAS 3761-53-3), commonly known as Xylidine Ponceau or Ponceau 2R, is a highly water-soluble anionic monoazo dye characterized by a central azo linkage connecting a 2,4-dimethylphenyl ring to a disulfonated naphthalene core [1]. In industrial and scientific procurement, it is fundamentally valued for its specific molecular geometry, charge distribution, and defined absorption maximum at approximately 500-507 nm . These precise physicochemical properties make Acid Red 26 a critical raw material in standardized histological workflows—particularly as the plasma stain in Masson's Trichrome—and a benchmark adsorbate for validating the pore dimensions and charge-selectivity of advanced separation materials like metal-organic frameworks (MOFs) and coordination polymers[REFS-1, REFS-3].

Substituting Acid Red 26 with closely related azo dyes—such as Ponceau S (Acid Red 112), Acid Red 18 (Ponceau 4R), or Biebrich Scarlet—often leads to process failure or irreproducible data [1]. In histological applications, Acid Red 26 provides a distinct red-orange hue to cytoplasmic structures that contrasts optimally with collagen stains; substituting with Biebrich Scarlet shifts the spectral output to a darker red, obscuring fine structural differentiation [2]. In environmental remediation modeling, the specific 1D nanoporous channel size requirements (e.g., ~1.22 nm) and charge-matching effects mean that using a differently sized or charged azo dye will drastically alter adsorption kinetics and capacity baselines, rendering comparative material performance data invalid [3].

Standardized Cytoplasmic Differentiation in Masson's Trichrome

Acid Red 26 (Ponceau 2R) is co-formulated with Acid Fuchsin to serve as the primary plasma stain in classic Masson's Trichrome protocols [1]. When applied at 0.1-0.5% concentrations in solutions acidified to pH 2-3, Acid Red 26 imparts a specific red-orange hue to cytoplasmic structures and muscle fibers [2]. Substituting Acid Red 26 with Biebrich Scarlet (Acid Red 66) shifts the spectral output to a darker red, which reduces the visual contrast against the blue or green collagen counterstains and complicates the differentiation of fine tissue structures [1].

Evidence DimensionStaining hue and contrast
Target Compound DataDistinct red-orange hue (absorption max ~500-507 nm)
Comparator Or BaselineBiebrich Scarlet (Acid Red 66)
Quantified DifferenceLighter, orange-shifted contrast vs. darker red baseline
Conditions0.5% dye in 1% acetic acid, formalin-fixed paraffin-embedded tissue

Pathology labs and histology reagent manufacturers must procure Acid Red 26 to maintain the precise colorimetric contrast required for standardized diagnostic imaging.

Selective Size-Exclusion Adsorption in Nanoporous Ag(I) Polymers

Acid Red 26 is utilized as a critical benchmark adsorbate for evaluating nanoporous materials due to its defined molecular geometry and anionic nature [1]. In studies of cationic Ag(I) coordination polymers featuring 1.22 nm 1D nanoporous channels, Acid Red 26 is completely and selectively adsorbed from aqueous solutions [1]. This specific host-guest interaction relies on exact charge-matching and size-exclusion principles; altering the dye to a larger or differently charged analog disrupts the diffusion kinetics and prevents complete removal [1].

Evidence DimensionSelective channel adsorption
Target Compound DataComplete removal via 1.22 nm channels
Comparator Or BaselineNon-matching anionic or larger dyes
Quantified DifferenceSelective encapsulation vs. size-exclusion rejection
ConditionsAqueous solution, Ag(I) coordination polymer framework

Materials scientists require exact Acid Red 26 to accurately validate the pore dimensions and charge-selectivity of novel water-treatment frameworks.

Ecotoxicological Benchmarking in Zebrafish Models

In standardized aquatic toxicity assays, Acid Red 26 serves as a quantifiable reference compound for azo dye exposure [1]. Quantitative studies demonstrate that Acid Red 26 induces measurable mortality in zebrafish larvae at a threshold of 2,800 µg/mL, accompanied by concentration-dependent cardiac edema and yolk sac absorption delays [1]. This provides a specific, reproducible baseline for evaluating the comparative toxicity of other industrial dyes (such as Basic Violet 14 or Direct Red 28) or assessing the efficacy of bioremediation processes [1].

Evidence DimensionLarval mortality threshold
Target Compound Data2,800 µg/mL
Comparator Or BaselineUntreated control / Other industrial azo dyes
Quantified DifferenceDefined concentration-dependent toxicity curve
ConditionsZebrafish larvae exposure assay

Environmental testing laboratories must use Acid Red 26 to ensure reproducibility when benchmarking the toxicological reduction achieved by new wastewater degradation protocols.

Tautomeric Stability for Spectroscopic Calibration

Acid Red 26 undergoes azo-hydrazone tautomerism, making it an essential reference material for calibrating Surface-Enhanced Raman Spectroscopy (SERS) and UV-Vis instruments[1]. Spectroscopic analyses of Acid Red 26 and its close analog Acid Red 18 (Ponceau 4R) at pH values between 2 and 10 reveal distinct vibrational modes and tautomeric equilibria[1]. Because the OH group in the ortho-position relative to the azo group dictates these shifts, substituting Acid Red 26 with non-ortho-OH dyes or different sulfonic acid arrangements invalidates the spectral calibration curves used for historical dye identification [1].

Evidence DimensionVibrational mode assignment (SERS)
Target Compound DataSpecific azo-hydrazone tautomeric shifts (pH 2-10)
Comparator Or BaselineAcid Red 18 / Non-ortho-OH azo dyes
Quantified DifferenceDistinct pH-dependent Raman spectral signatures
ConditionsAqueous solutions (pH 2-10), excitation at 442, 532, and 633 nm

Analytical chemists and conservation scientists must procure authentic Acid Red 26 to build accurate reference libraries for non-destructive SERS analysis.

Histological Reagent Manufacturing

Formulating standardized Masson's Trichrome stain kits where the precise red-orange cytoplasmic contrast of Acid Red 26 is required to differentiate from blue/green collagen stains, avoiding the darker red artifacts caused by Biebrich Scarlet [1].

Advanced Sorbent Validation

Testing the size-exclusion limits and charge-matching capabilities of newly synthesized metal-organic frameworks (MOFs) and coordination polymers, specifically targeting ~1.2 nm pore sizes where Acid Red 26 acts as the optimal structural probe [2].

Ecotoxicology and Remediation Assays

Serving as a standardized, quantifiable azo dye pollutant in zebrafish larval models to measure the efficacy of advanced oxidation or bacterial laccase degradation systems against a known 2,800 µg/mL mortality threshold[3].

Spectroscopic Reference Libraries

Utilizing the pH-dependent azo-hydrazone tautomerism of Acid Red 26 to calibrate SERS and UV-Vis equipment for the identification of historical textile and paper dyes[4].

Purity

>60% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

C.i. food red 5 appears as dark red crystals or red powder. (NTP, 1992)

Color/Form

DARK-RED CRYSTALS

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

480.00378170 Da

Monoisotopic Mass

480.00378170 Da

Heavy Atom Count

31

Appearance

Solid powder

Melting Point

greater than 572 °F (NTP, 1992)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U3J3635T4U

Related CAS

7481-49-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 198 companies from 3 notifications to the ECHA C&L Inventory.;
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

3761-53-3

Absorption Distribution and Excretion

EXPT WITH ORAL ADMIN TO RATS OF (35)SULFUR LABELLED PONCEAU MX SHOWED THAT IT IS ACCUM IN THE LIVER. AFTER ORAL ADMIN MOST OF IT IS FOUND IN FECES, BUT AFTER IV INJECTION MOST IS EXCRETED IN URINE; IN BOTH CASES, 50% OF UNCHANGED COLOR WAS FOUND. WHEN ... INJECTED IV INTO RATS WITH CANNULATED BILE DUCTS, 42% EXCRETED IN BILE.

Metabolism Metabolites

WHEN RABBITS ARE FED THE COLOR THEIR URINE CONTAINS 2.5% UNCHANGED COLOR, 35% 2,4-DIMETHYLANILINE, 6% 3-METHYL-4-ACETAMIDOBENZOIC ACID, 3-METHYL-4-AMINOBENZOIC ACID & 2,4-DIMETHYLPHENYLSULFAMATE. PONCEAU MX IS NOT HYDROXYLATED BY RABBITS.

Wikipedia

Ponceau_2R

Use Classification

Food Additives -> COLOUR; -> JECFA Functional Classes

Methods of Manufacturing

DIAZOTIZATION OF 2,4-DIMETHYANILINE, FOLLOWED BY COUPLING WITH 2-NAPHTHOL-3,6-SULFONIC ACID (R ACID) IN SODIUM HYDROXIDE SOLUTION.

General Manufacturing Information

2,7-Naphthalenedisulfonic acid, 4-[2-(2,4-dimethylphenyl)diazenyl]-3-hydroxy-, sodium salt (1:2): ACTIVE

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Dates

Last modified: 08-15-2023
1: Goel A, Lasyal R. Iridium nanoparticles with high catalytic activity in degradation of acid red-26: an oxidative approach. Water Sci Technol. 2016 Dec;74(11):2551-2559. PubMed PMID: 27973360.
2: Xing X, Qu H, Chen P, Chi B, Xie H. Studies on competitive adsorption of dyes onto carbon (XC-72) and regeneration of adsorbent. Water Sci Technol. 2016 Nov;74(10):2505-2514. PubMed PMID: 27858807.
3: Xu F, Mou Z, Geng J, Zhang X, Li CZ. Azo dye decolorization by a halotolerant exoelectrogenic decolorizer isolated from marine sediment. Chemosphere. 2016 Sep;158:30-6. doi: 10.1016/j.chemosphere.2016.05.033. Epub 2016 May 27. PubMed PMID: 27239968.
4: Shen B, Liu HC, Ou WB, Eilers G, Zhou SM, Meng FG, Li CQ, Li YQ. Toxicity induced by Basic Violet 14, Direct Red 28 and Acid Red 26 in zebrafish larvae. J Appl Toxicol. 2015 Dec;35(12):1473-80. doi: 10.1002/jat.3134. Epub 2015 Feb 27. PubMed PMID: 25727789.
5: Mouso N, Diorio L, Forchiassin F. [Stereum hirsutum (Wild) Pers. action in dye degradation]. Rev Iberoam Micol. 2007 Dec 31;24(4):294-8. Spanish. PubMed PMID: 18095763.
6: Parodi S, Zunino A, Ottaggio L, De Ferrari M, Santi L. Lack of correlation between the capability of inducing sister-chromatid exchanges in vivo and carcinogenic potency, for 16 aromatic amines and azo derivatives. Mutat Res. 1983 Mar;108(1-3):225-38. PubMed PMID: 6835220.
7: Pimentel ER, Recco SM, Graccho M Jr. Photometric studies on Xylidine Ponceau-collagen interaction. Cell Mol Biol Incl Cyto Enzymol. 1981;27(4):347-52. PubMed PMID: 7317916.
8: Parodi S, Taningher M, Russo P, Pala M, Tamaro M, Monti-Bragadin C. DNA-damaging activity in vivo and bacterial mutagenicity of sixteen aromatic amines and azo-derivatives, as related quantitatively to their carcinogenicity. Carcinogenesis. 1981;2(12):1317-26. PubMed PMID: 7034987.
9: Messelt EB. A new differential staining method of semithin sections of polyester-embedded salivary glands. Acta Odontol Scand. 1981;39(2):67-70. PubMed PMID: 6172953.
10: Grasso P. Liver growth and tumorigenesis in rats. Arch Toxicol Suppl. 1979;(2):171-80. PubMed PMID: 288328.
11: Grasso P, Gray TJ. Long-term studies on chemically induced liver enlargement in the rat. III. Structure and behaviour of the hepatic nodular lesions induced by Ponceau MX. Toxicology. 1977 Jun;7(3):327-47. PubMed PMID: 888149.
12: Crampton RF, Gray TJ, Grasso P, Parke DV. Long-term studies on chemically induced liver enlargement in the rat. II. Transient induction of microsomal enzymes leading to liver damage and nodular hyperplasia produced by safrole and Ponceau MX. Toxicology. 1977 Jun;7(3):307-26. PubMed PMID: 888148.
13: Grasso P, Lansdown AB, Kiss IS, Gaunt IF, Gangolli SD. Nodular hyperplasia in the rat liver following prolonged feeding of Ponceau MX. Food Cosmet Toxicol. 1969 Sep;7(5):425-42. PubMed PMID: 5351707.
14: Ikeda Y, Horiuchi S, Kobayashi K, Furuja T, Kohgo K. Carcinogenicity of Ponceau MX in the mouse. Food Cosmet Toxicol. 1968 Dec;6(5):591-8. PubMed PMID: 5732320.
15: Grasso P. Carcinogenicity of ponceau MX in the mouse. Food Cosmet Toxicol. 1968 Dec;6(6):821-2. PubMed PMID: 4308811.
16: Ikeda Y, Horiuchi S, Furuya T, Omori Y. Chronic toxicity of Ponceau MX in the rat. Food Cosmet Toxicol. 1966 Oct;4(5):485-92. PubMed PMID: 5971935.
17: Hall DE, Lee FS, Fairweather FA. Acute (mouse and rat) and short-term (rat) toxicity studies on Ponceau MX. Food Cosmet Toxicol. 1966 Aug;4(4):375-82. PubMed PMID: 5975243.
18: Ikeda Y. Long-term study of Ponceau MX in rats and mice. Food Cosmet Toxicol. 1966 Jun;4(3):361-2. PubMed PMID: 5962926.

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